![molecular formula C22H19NO2 B14727546 1,1'-[Iminodi(methylene)]di(2-naphthol) CAS No. 5385-77-3](/img/structure/B14727546.png)
1,1'-[Iminodi(methylene)]di(2-naphthol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[Iminodi(methylene)]di(2-naphthol) is an organic compound with the molecular formula C22H19NO2 It is a derivative of 2-naphthol, featuring an imine group linking two naphthol units
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1’-[Iminodi(methylene)]di(2-naphthol) can be synthesized through a condensation reaction between 2-naphthol and formaldehyde in the presence of an amine catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the imine linkage.
Industrial Production Methods
Industrial production of 1,1’-[Iminodi(methylene)]di(2-naphthol) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common industrial methods include continuous flow reactors and batch processing, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[Iminodi(methylene)]di(2-naphthol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic substitution reactions can occur at the naphthol rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and sulfonyl chlorides (RSO2Cl) are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or sulfonated naphthol derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-[Iminodi(methylene)]di(2-naphthol) has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and polymers due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 1,1’-[Iminodi(methylene)]di(2-naphthol) involves its interaction with molecular targets through its imine and naphthol groups. These interactions can modulate enzymatic activity, inhibit specific pathways, and induce cellular responses. The compound’s ability to form stable complexes with metal ions also contributes to its biological and chemical activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-[(Phenylimino)bis(methylene)]di(2-naphthol): Similar structure but with a phenyl group instead of an imine.
2-Naphthol: The parent compound, lacking the imine linkage.
1,1’-[Iminodi(methylene)]di(4-naphthol): Similar structure but with different substitution patterns on the naphthol rings.
Uniqueness
1,1’-[Iminodi(methylene)]di(2-naphthol) is unique due to its specific imine linkage, which imparts distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and form stable complexes with metal ions sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
5385-77-3 |
|---|---|
Molekularformel |
C22H19NO2 |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
1-[[(2-hydroxynaphthalen-1-yl)methylamino]methyl]naphthalen-2-ol |
InChI |
InChI=1S/C22H19NO2/c24-21-11-9-15-5-1-3-7-17(15)19(21)13-23-14-20-18-8-4-2-6-16(18)10-12-22(20)25/h1-12,23-25H,13-14H2 |
InChI-Schlüssel |
PPIUVDVYBJTRBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2CNCC3=C(C=CC4=CC=CC=C43)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(2-Hydroxypropoxy)phenyl]arsonous acid](/img/structure/B14727475.png)
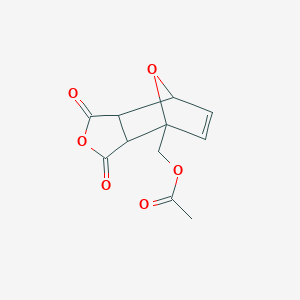
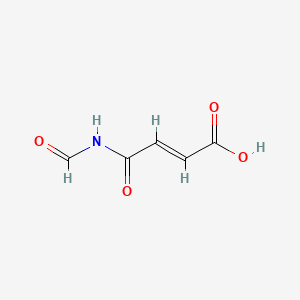
![2,6-Bis(2-ethylhexyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2h,6h)-tetrone](/img/structure/B14727487.png)
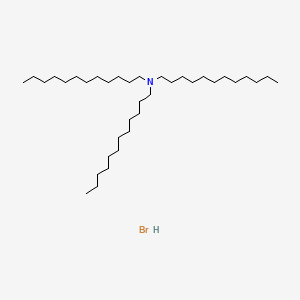
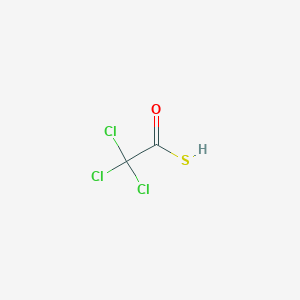
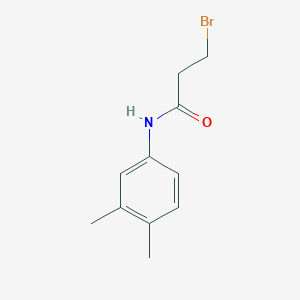
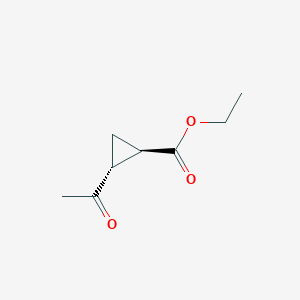
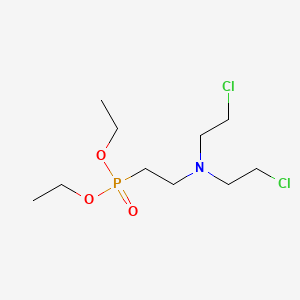
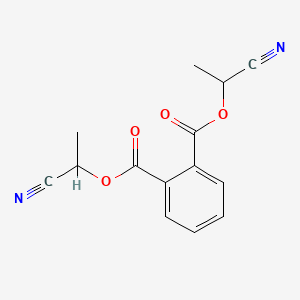
![Benzo[13,14]pentapheno[3,4,5-def]isoquinoline-1,3,8(2H)-trione](/img/structure/B14727504.png)
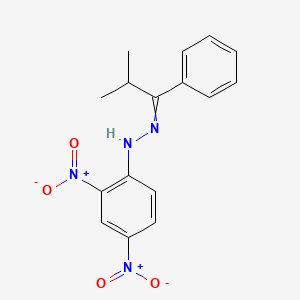
![2,2'-(1h-Pyrazolo[3,4-d]pyrimidine-4,6-diyldiimino)diethanol](/img/structure/B14727523.png)

